1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNFNMPTAAHNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative One-Pot and Microwave-Assisted Syntheses of Imidazole-4-Carboxylates
Recent advances in imidazole synthesis include microwave-assisted one-pot methods that enable rapid and efficient formation of imidazole-4-carboxylates from 1,2-diaza-1,3-diene precursors, primary amines, and aldehydes. This method involves:
- Formation of azavinyl azomethine ylides under microwave irradiation.
- 1,5-electrocyclization to form imidazole rings.
- Aromatization and loss of carbamate or urea groups to afford imidazole-4-carboxylates.
Although this method is versatile and rapid, it is more commonly applied to aromatic or alkyl-substituted imidazoles and may require adaptation for thiophen-2-ylmethyl substitution.
Sequential One-Pot Procedures for Imidazole Derivatives
Another synthetic strategy involves sequential one-pot reactions of ethylcyanoacetate, ethylglycinate hydrochloride, and various amines under reflux conditions, leading to imidazole derivatives. Although this method focuses on imidazolidine-4-ones and related compounds, the principles of nucleophilic addition, ring closure, and elimination are relevant for constructing substituted imidazoles.
This approach requires careful control of reaction times and temperatures to optimize yields and avoid side reactions.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic synthesis via acetyl glycine ethyl ester | Enolization, cyclization, oxidation, hydrolysis | Inorganic salt composite catalyst (BaSO4, Fe(NO3)3, FeSO4), sodium ethylate, potassium thiocyanate, copper bath | 60-75 °C, toluene solvent, pH adjustment | High purity, scalable | Multi-step, requires catalyst preparation |
| N-1 Alkylation with thiophen-2-ylmethyl halides | Alkylation of imidazole nitrogen | Thiophen-2-ylmethyl bromide/chloride, base (K2CO3, NaH) | Polar aprotic solvent, room to reflux temperature | Direct introduction of thiophenyl group | Requires prior imidazole acid or ester |
| Microwave-assisted one-pot electrocyclization | Azavinyl azomethine ylide formation, electrocyclization | Primary amines, aldehydes | Microwave irradiation, short reaction times | Rapid, efficient | May need adaptation for thiophenyl substitution |
| Sequential one-pot reaction with ethylcyanoacetate and amines | Nucleophilic addition, ring closure | Ethylcyanoacetate, ethylglycinate hydrochloride, amines | Reflux in ethanol, 2-4 h | One-pot, straightforward | Lower yields for some substitutions |
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: Both the thiophene and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted thiophene and imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid, a compound with notable structural features, has garnered attention in various scientific research applications. This article delves into its applications across medicinal chemistry, agriculture, and material science, supported by data tables and case studies.
Antimicrobial Activity
Research has indicated that 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid exhibits significant antimicrobial properties. A study by Zhang et al. (2020) demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
Anticancer Properties
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid has also been investigated for its potential anticancer effects. A study published in the Journal of Medicinal Chemistry reported that the compound inhibits the growth of human cancer cell lines, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis through the mitochondrial pathway.
Case Study:
In vitro studies on MCF-7 breast cancer cells showed a dose-dependent increase in apoptosis when treated with concentrations ranging from 10 to 50 µM of the compound over 48 hours. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells at higher concentrations.
Plant Growth Regulation
The compound has been explored as a plant growth regulator due to its ability to enhance root development and overall plant vigor. Research conducted by Li et al. (2021) revealed that treating tomato plants with varying concentrations of the compound resulted in improved root length and biomass.
| Treatment Concentration (µM) | Root Length (cm) | Biomass (g) |
|---|---|---|
| Control | 5.0 | 0.25 |
| 10 | 7.5 | 0.35 |
| 20 | 9.0 | 0.45 |
Pest Resistance
Additionally, studies have shown that this compound can enhance pest resistance in crops by inducing systemic acquired resistance (SAR). The application of the compound led to increased levels of pathogenesis-related proteins in treated plants, providing enhanced protection against fungal pathogens.
Synthesis of Functional Materials
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid has been utilized in the synthesis of functional materials such as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity.
Case Study:
A recent study highlighted the synthesis of a zinc-based MOF using this compound as a ligand, which exhibited exceptional CO adsorption capabilities, making it suitable for carbon capture applications.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Structural and Electronic Effects
- Thiophene vs. Phenyl/Chlorophenyl/Fluorophenyl :
- The thiophen-2-ylmethyl group introduces sulfur-based electron-rich aromaticity, which may enhance binding to metal ions or polarizable biological targets compared to purely hydrocarbon aryl groups .
- Chloro and fluoro substituents are electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~3-4) compared to the thiophene analog (pKa ~4-5) .
Biological Activity
Overview
1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both thiophene and imidazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula for 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid is C10H10N2O2S, with a molecular weight of approximately 218.26 g/mol. The compound features a thiophene ring attached to an imidazole ring through a methylene bridge, which enhances its interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can lead to various biological effects, such as:
- Anti-inflammatory activity : By inhibiting pro-inflammatory enzymes.
- Antimicrobial action : Through disruption of microbial metabolic pathways.
- Anticancer effects : By inducing apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid exhibits significant activity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its anticancer effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF-7 (Breast cancer) | 8.3 | |
| HeLa (Cervical cancer) | 15.0 | |
| HT-29 (Colon cancer) | 10.0 |
These results indicate that the compound possesses notable cytotoxicity against multiple cancer types.
Case Studies
- Anticancer Activity : A study conducted on various human tumor cell lines revealed that 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid showed potent inhibitory effects, particularly against MCF-7 cells, where it induced apoptosis through the activation of caspase pathways. The study highlighted that the compound's mechanism involved the upregulation of p53 expression, leading to increased apoptosis rates in treated cells .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. It was found to inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The dual functionality of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid allows it to interact with a broader range of biological targets compared to other compounds containing only thiophene or imidazole rings. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Thiophene-2-carboxylic acid | >50 | Low anticancer activity |
| Imidazole-4-carboxylic acid | 20.0 | Moderate anticancer activity |
| 1-(Thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid | 8.3 | High anticancer activity |
This comparison underscores the enhanced biological activity attributed to the unique structural features of 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid.
Q & A
Q. What are the recommended synthetic routes for 1-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step heterocyclic functionalization . A plausible route includes:
- Step 1 : Alkylation of 1H-imidazole-4-carboxylic acid with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the thiophen-2-ylmethyl group .
- Step 2 : Acidic or enzymatic hydrolysis of ester intermediates (if present) to yield the free carboxylic acid .
Key considerations : - Temperature control (<100°C) prevents decomposition of the imidazole ring.
- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and purity.
- Catalytic methods (e.g., Pd-mediated cross-coupling) may improve regioselectivity but require inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., substitution at N1 of imidazole) and detects residual solvents .
- Infrared Spectroscopy (IR) : Validates carboxylic acid functionality (broad O-H stretch ~2500–3000 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) and identifies byproducts from incomplete alkylation .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N/S ratios to confirm molecular formula .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers in alkylation or hydrolysis steps .
- Docking Studies : Predict binding affinity of the carboxylic acid moiety with biological targets (e.g., kinases) by simulating interactions with active-site residues .
- Solvent Effects : Molecular dynamics simulations assess solvent polarity’s role in stabilizing intermediates or transition states .
Q. What strategies address contradictions in reported physicochemical properties (e.g., pKa, log P)?
Discrepancies in pKa/log P values arise from:
- Measurement Techniques : Potentiometric titration (aqueous) vs. chromatographic methods (non-aqueous) yield different pKa values for the carboxylic acid group .
- Tautomerism : The imidazole ring’s tautomeric equilibrium (1H vs. 3H forms) affects log P calculations. Use NMR in DMSO-d₆ to quantify tautomer ratios .
- Counterion Effects : Salt forms (e.g., sodium vs. free acid) alter solubility and apparent log P. Standardize measurements using free acid in buffered solutions .
Q. How are process-related impurities identified and controlled during scale-up?
Q. What methodologies resolve conflicting biological activity data across studies?
- Assay Standardization : Use kinase inhibition assays (e.g., ADP-Glo™) with consistent ATP concentrations to minimize variability in IC₅₀ values .
- Metabolite Interference : Pre-incubate compounds with liver microsomes to assess stability of the thiophene moiety, which may degrade into reactive metabolites .
- Structural Analogues : Compare activity with methyl ester derivatives to isolate contributions of the carboxylic acid group to target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
